molecular formula C11H14N2O3 B1341628 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid CAS No. 470463-34-4

2-(2,2-Dimethyl-propionylamino)-isonicotinic acid

Cat. No.: B1341628
CAS No.: 470463-34-4
M. Wt: 222.24 g/mol
InChI Key: LZNLPRWDHJXBEH-UHFFFAOYSA-N
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Description

2-(2,2-Dimethyl-propionylamino)-isonicotinic acid is a heterocyclic compound with the molecular formula C11H14N2O3. It is a derivative of isonicotinic acid, where the amino group is substituted with a 2,2-dimethyl-propionyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid typically involves the acylation of isonicotinic acid with 2,2-dimethyl-propionyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amino group of isonicotinic acid to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethyl-propionylamino)-isonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2,2-Dimethyl-propionylamino)-isonicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Dimethyl-propionylamino)-isonicotinic acid is unique due to its specific substitution pattern on the isonicotinic acid core. This substitution imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural uniqueness allows for specific interactions with molecular targets, which can be leveraged in drug design and material science .

Properties

IUPAC Name

2-(2,2-dimethylpropanoylamino)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-11(2,3)10(16)13-8-6-7(9(14)15)4-5-12-8/h4-6H,1-3H3,(H,14,15)(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNLPRWDHJXBEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590306
Record name 2-(2,2-Dimethylpropanamido)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470463-34-4
Record name 2-(2,2-Dimethylpropanamido)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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